molecular formula C9H16Cl2N2S B6214154 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride CAS No. 2731010-67-4

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride

Cat. No.: B6214154
CAS No.: 2731010-67-4
M. Wt: 255.2
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Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride is a synthetic organic compound featuring a cyclobutane ring attached to a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, known for its biological activity, adds to the compound’s significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment to Cyclobutane: The thiazole derivative is then alkylated with a cyclobutanamine precursor. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating nucleophilic substitution.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride can undergo various chemical reactions:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yielding dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s C-2 position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazoles

    Substitution: Various substituted thiazoles

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development, particularly as antimicrobial, antifungal, and anticancer agents.

    Materials Science: Its unique structure can be utilized in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropan-1-amine dihydrochloride
  • 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopentan-1-amine dihydrochloride

Uniqueness

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclopentane analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2731010-67-4

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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